molecular formula C11H12FNO4 B15245076 N-Acetyl-m-fluoro-L-tyrosine

N-Acetyl-m-fluoro-L-tyrosine

Cat. No.: B15245076
M. Wt: 241.22 g/mol
InChI Key: CEYBRSLAYCIMOV-VIFPVBQESA-N
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Description

N-Acetyl-m-fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular imaging

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-m-fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. This process involves several steps, including the protection of functional groups, fluorination, and deprotection . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-m-fluoro-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Acetyl-m-fluoro-L-tyrosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-m-fluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in PET imaging, the compound is metabolized by aromatic L-amino acid decarboxylase, allowing for the visualization of dopaminergic function in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-m-fluoro-L-tyrosine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated derivatives. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as molecular imaging and drug development .

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

CEYBRSLAYCIMOV-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O

Origin of Product

United States

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